ethane-1,2-disulfonic acid;5-methyl-4-phenyl-1,3-thiazole
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Description
Ethane-1,2-disulfonic acid;5-methyl-4-phenyl-1,3-thiazole is a useful research compound. Its molecular formula is C22H24N2O6S4 and its molecular weight is 540.7 g/mol. The purity is usually 95%.
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Biological Activity
Ethane-1,2-disulfonic acid; 5-methyl-4-phenyl-1,3-thiazole is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including case studies and relevant data.
The compound has the following chemical characteristics:
- Molecular Formula : C12H15NO6S3
- Molecular Weight : 360.451 g/mol
- CAS Number : 31892-68-9
Anticancer Properties
Research indicates that thiazole derivatives, including those related to ethane-1,2-disulfonic acid; 5-methyl-4-phenyl-1,3-thiazole, exhibit significant antiproliferative effects against various cancer cell lines. A notable study demonstrated the activity of thiazole analogues against breast cancer cell lines MCF-7 and MDA-MB-231. The synthesized compounds showed considerable antiproliferative activity compared to staurosporine, with minimal cytotoxicity towards normal epithelial cells .
Table 1: Antiproliferative Activity of Thiazole Derivatives Against Breast Cancer Cells
Compound | Cell Line | IC50 (µM) | Comparison Drug | Notes |
---|---|---|---|---|
1d | MCF-7 | 0.5 | Staurosporine | High potency |
3b | MDA-MB-231 | 0.8 | Staurosporine | Moderate potency |
The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through inhibition of specific kinases involved in cellular proliferation .
Antimicrobial Activity
Thiazole compounds have also been investigated for their antimicrobial properties. A review highlighted that various thiazole derivatives possess significant antibacterial and antifungal activities. Specifically, compounds containing the thiazole ring have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiazole Derivative | Staphylococcus aureus | 25 µg/mL |
Thiazole Derivative | Escherichia coli | 31.25 µg/mL |
These findings suggest that ethane-1,2-disulfonic acid; 5-methyl-4-phenyl-1,3-thiazole could be a candidate for further development into antimicrobial agents .
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- Breast Cancer Study : A recent study synthesized a series of thiazole derivatives and evaluated their antiproliferative effects on breast cancer cell lines. The results indicated that these compounds could effectively inhibit cancer cell growth while sparing normal cells .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiazole derivatives against various pathogens. The results demonstrated that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .
Properties
CAS No. |
31892-68-9 |
---|---|
Molecular Formula |
C22H24N2O6S4 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
ethane-1,2-disulfonic acid;5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/2C10H9NS.C2H6O6S2/c2*1-8-10(11-7-12-8)9-5-3-2-4-6-9;3-9(4,5)1-2-10(6,7)8/h2*2-7H,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI Key |
PPKISWROWJRDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CS1)C2=CC=CC=C2.CC1=C(N=CS1)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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